molecular formula C12H18O3 B1310621 (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol CAS No. 160238-45-9

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol

Cat. No.: B1310621
CAS No.: 160238-45-9
M. Wt: 210.27 g/mol
InChI Key: VXWJQPCCVVLLAN-JTQLQIEISA-N
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Description

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and 2-methylpropan-1-ol.

    Protection of Hydroxyl Groups: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.

    Formation of the Ether Linkage: The protected 4-methoxybenzyl alcohol is then reacted with 2-methylpropan-1-ol under basic conditions to form the ether linkage.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The methoxyphenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Methoxybenzyl alcohol
  • 2-Methylpropan-1-ol
  • 4-Methoxyphenylacetylene

Comparison: (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-10(7-13)8-15-9-11-3-5-12(14-2)6-4-11/h3-6,10,13H,7-9H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWJQPCCVVLLAN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)COCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455422
Record name (2S)-3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160238-45-9
Record name (2S)-3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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